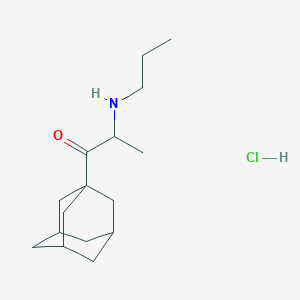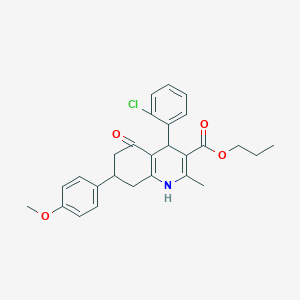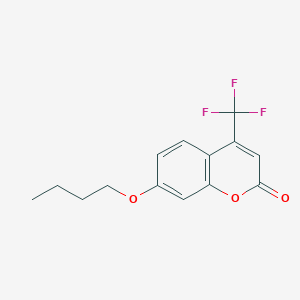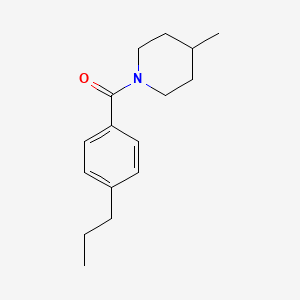
1-(1-adamantyl)-2-(propylamino)-1-propanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-adamantyl)-2-(propylamino)-1-propanone hydrochloride, also known as APP, is a research chemical that belongs to the class of psychoactive substances. It is a derivative of the adamantane family, which is a polycyclic hydrocarbon with a unique cage-like structure. APP has been studied extensively for its potential use in the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Wirkmechanismus
The exact mechanism of action of 1-(1-adamantyl)-2-(propylamino)-1-propanone hydrochloride is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may help alleviate the symptoms of Parkinson's disease. It has also been shown to have potential use in the treatment of ADHD, as it has been shown to increase attention and focus in animal studies. Additionally, this compound has been shown to have potential use in the treatment of depression and anxiety, as it has been shown to have anxiolytic and antidepressant effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(1-adamantyl)-2-(propylamino)-1-propanone hydrochloride is its potential use in the treatment of various neurological disorders. It has been shown to have potential use in the treatment of Parkinson's disease, ADHD, depression, and anxiety. Additionally, it has been shown to have a low potential for abuse and addiction, which makes it a safer alternative to other psychoactive substances. However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is the lack of long-term safety data. Additionally, there is limited information on the potential side effects of this compound, which makes it difficult to assess its overall safety profile.
Zukünftige Richtungen
There are several future directions for the research on 1-(1-adamantyl)-2-(propylamino)-1-propanone hydrochloride. One of the main areas of future research is the development of more potent and selective dopamine reuptake inhibitors. Additionally, there is a need for more studies on the long-term safety and potential side effects of this compound. Another area of future research is the development of new formulations of this compound that can be used in clinical trials. Finally, there is a need for more studies on the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis.
Conclusion:
In conclusion, this compound is a research chemical that has been studied extensively for its potential use in the treatment of various neurological disorders. It has been shown to have potential use in the treatment of Parkinson's disease, ADHD, depression, and anxiety. However, there are also limitations to the use of this compound in lab experiments, including the lack of long-term safety data and limited information on the potential side effects. Further research is needed to fully understand the potential benefits and limitations of this compound in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 1-(1-adamantyl)-2-(propylamino)-1-propanone hydrochloride involves the reaction of 1-adamantanecarboxylic acid with propylamine, followed by the reduction of the resulting amide with lithium aluminum hydride. The final step involves the reaction of the resulting amine with acetyl chloride to form the hydrochloride salt of this compound. This synthesis method has been well-documented in several scientific publications.
Wissenschaftliche Forschungsanwendungen
1-(1-adamantyl)-2-(propylamino)-1-propanone hydrochloride has been studied extensively for its potential use in the treatment of various neurological disorders. One of the main areas of research has been its potential use as a dopamine reuptake inhibitor. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, motivation, and reward. In Parkinson's disease, there is a loss of dopamine-producing neurons, which leads to the characteristic symptoms of the disease, including tremors, rigidity, and bradykinesia. This compound has been shown to increase dopamine levels in the brain, which may help alleviate these symptoms.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-2-(propylamino)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.ClH/c1-3-4-17-11(2)15(18)16-8-12-5-13(9-16)7-14(6-12)10-16;/h11-14,17H,3-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUITYCGBJIVEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)C12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5026073.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B5026079.png)
![5-(2,3-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5026087.png)


![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5026107.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5026127.png)

![N-(2-chlorophenyl)-2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5026130.png)


![4-[(1-acetyl-4-piperidinyl)oxy]-N-(4-fluorobenzyl)-3-methoxy-N-methylbenzamide](/img/structure/B5026152.png)
![3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5026154.png)